rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC18088827
InChI: InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1
SMILES:
Molecular Formula: C9H16ClNO2S
Molecular Weight: 237.75 g/mol

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans

CAS No.:

Cat. No.: VC18088827

Molecular Formula: C9H16ClNO2S

Molecular Weight: 237.75 g/mol

* For research use only. Not for human or veterinary use.

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans -

Specification

Molecular Formula C9H16ClNO2S
Molecular Weight 237.75 g/mol
IUPAC Name (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride
Standard InChI InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1
Standard InChI Key BNQYEMFKTOEOFX-DTWKUNHWSA-N
Isomeric SMILES C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl
Canonical SMILES C1CCC2C(C1)CCCN2S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans belongs to the decahydroquinoline family, a class of bicyclic amines with a fused six-membered aromatic ring and a partially saturated bicyclic framework. The trans designation refers to the spatial arrangement of hydrogen atoms at the 4a and 8a positions, which adopt opposite configurations relative to the bridgehead carbons . The sulfonyl chloride group (-SO2_2Cl) at position 1 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H16ClNO2S\text{C}_9\text{H}_{16}\text{ClNO}_2\text{S}
Molecular Weight237.75 g/mol
IUPAC Name(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride
Canonical SMILESC1CCC2C(C1)CCCN2S(=O)(=O)Cl
Isomeric SMILESC1CC[C@@H]2C@@HCCCN2S(=O)(=O)Cl
InChIKeyBNQYEMFKTOEOFX-DTWKUNHWSA-N

The stereochemistry is critical to its reactivity. Computational modeling of the decahydroquinoline scaffold reveals that the trans-configuration minimizes steric hindrance between the bridgehead hydrogens, stabilizing the chair-like conformation of the bicyclic system . This structural rigidity may influence binding interactions in biological systems.

Synthesis Methods

Key Synthetic Pathways

The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically begins with the hydrogenation of quinoline derivatives to yield decahydroquinoline. Subsequent sulfonation introduces the sulfonyl chloride group. A representative route involves:

  • Catalytic Hydrogenation: Quinoline is subjected to hydrogen gas in the presence of a palladium or platinum catalyst under high pressure to produce decahydroquinoline .

  • Sulfonation: Reaction with chlorosulfonic acid (ClSO3_3H) at controlled temperatures yields the sulfonyl chloride derivative. Stereochemical control is achieved through chiral auxiliaries or resolution techniques to isolate the trans-diastereomer.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
HydrogenationH2_2, Pd/C, 100 atm, 120°C85–90
SulfonationClSO3_3H, 0°C to 25°C, 4 h70–75

Challenges in synthesis include minimizing racemization during sulfonation and ensuring regioselective functionalization at the 1-position. Advances in asymmetric catalysis may improve enantiomeric excess in future iterations.

DerivativeTargetBiological Activity
Sulfonamide-peptideProtease enzymesAntiviral, anticancer
Covalent kinase adductEGFR, BTK kinasesAntiproliferative

Preliminary studies suggest that the trans-configuration enhances binding affinity to hydrophobic pockets in enzyme active sites compared to cis-analogues.

Related Compounds and Structural Analogues

Decahydroquinoline Derivatives

Structural analogues include:

  • (4aS,8aR)-Decahydroquinoline: The parent amine, used as a precursor in alkaloid synthesis .

  • Decahydroquinoline-sulfonamides: Bioisosteres with improved solubility profiles.

Table 4: Comparative Properties of Analogues

CompoundFunctional GroupMolecular WeightKey Use
(4aS,8aR)-Decahydroquinoline-NH2_2139.24 g/molAlkaloid synthesis
Decahydroquinoline-sulfonamide-SO2_2NH2_2220.34 g/molEnzyme inhibition

The sulfonyl chloride’s superior leaving-group ability distinguishes it from sulfonamides, enabling irreversible modifications in target proteins.

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